4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid
Overview
Description
4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid is an organic compound with the molecular formula C10H11NO4 . It belongs to the class of organic compounds known as alpha amino acids, which are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .
Molecular Structure Analysis
The molecular weight of this compound is 209.20 g/mol . The IUPAC name is 4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid . The InChI representation is InChI=1S/C10H11NO4/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.20 g/mol . The molecular formula is C10H11NO4 . The compound has several synonyms, including LY367385 and LY-367385 hydrochloride .Scientific Research Applications
Neuroscience: Pain-related Increase of Excitatory Transmission and Decrease of Inhibitory Transmission
Summary of the Application
LY367385, a metabotropic glutamate receptor subtype 1 (mGluR1) antagonist, has been used in studies investigating neuroplasticity in the central nucleus of the amygdala (CeA). This research is particularly focused on the emotional-affective aspects of pain.
Methods of Application
In these studies, patch-clamp techniques were used in rat brain slices to measure monosynaptic excitatory postsynaptic currents (EPSCs) and polysynaptic inhibitory currents (IPSCs) evoked by electrical stimulation in the basolateral amygdala (BLA).
Results or Outcomes
LY367385 reversed both the increase of excitatory transmission and the decrease of inhibitory transmission in the arthritis pain model. It had no effect on basal synaptic transmission in control slices from normal rats .
Pharmacology: Neuroprotective Effects
Summary of the Application
LY367385 has been studied for its neuroprotective effects. It has been found to enhance spontaneous inhibitory postsynaptic currents (sIPSCs) in CA1 pyramidal cells and the basal and ischemic hippocampal release of GABA in vivo.
Methods of Application
The effects of LY367385 were studied in rat hippocampal acute slices, in organotypic hippocampal slices exposed to oxygen and glucose deprivation (OGD), and in gerbils subjected to global ischemia .
Results or Outcomes
LY367385 protected CA1 pyramidal cells against post-ischemic injury. This effect was reduced by CB1 receptor activation. OGD induced a transient increase in the hippocampal content of anandamide (AEA) and this effect is prevented by LY367385 .
Neurology: Regulation of Synaptic Plasticity
Summary of the Application
LY367385 has been used in studies investigating the regulation of synaptic plasticity in the hippocampal CA1 region. It plays a role in both long-term potentiation (LTP) and long-term depression (LTD).
Methods of Application
The effects of LY367385 were studied in rat hippocampal acute slices. The mGluR1 antagonist was applied before high-frequency tetanization (HFT) or low-frequency stimulation (LFS).
Results or Outcomes
LY367385 impaired both the induction and late phases of both LTP and LTD when applied before HCT or LFS. However, application after either HFT or LFS had no effect .
Physiology: Control of GABAB Receptors
Summary of the Application
LY367385 has been studied for its role in controlling GABAB receptors in the paraventricular nucleus (PVN) of the hypothalamus, which supports elevated sympathetic vasomotor tone in hypertension.
Methods of Application
The effects of LY367385 were studied in anesthetized spontaneously hypertensive rats (SHR) and Wistar-Kyoto (WKY) rats. The mGluR1 antagonist was microinjected bilaterally into the PVN.
Results or Outcomes
LY367385 dose-dependently decreased lumbar sympathetic nerve activity (LSNA), arterial blood pressure (ABP), and heart rate (HR) in SHR. However, it had no significant effect on LSNA and ABP in WKY rats .
properties
IUPAC Name |
4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKDIUCJAUSRD-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042563 | |
Record name | 4-[(S)-Amino(carboxy)methyl]-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid | |
CAS RN |
198419-91-9 | |
Record name | (αS)-α-Amino-4-carboxy-2-methylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198419-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Methyl-4-carboxyphenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198419919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(S)-Amino(carboxy)methyl]-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-367385 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8UW47H17B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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